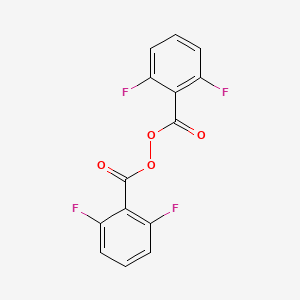
Bis(2,6-difluorobenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-difluorobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H6F4O4. It is a derivative of benzoyl peroxide, where the benzoyl groups are substituted with 2,6-difluorobenzoyl groups. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-difluorobenzoyl) peroxide typically involves the reaction of 2,6-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction can be represented as follows:
2C7H3F2COCl+H2O2+2NaOH→C14H6F4O4+2NaCl+2H2O
The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide product. The resulting this compound is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-difluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under certain conditions, it can be reduced to 2,6-difluorobenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting organic compounds.
Reduction: The primary product is 2,6-difluorobenzoic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Bis(2,6-difluorobenzoyl) peroxide has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2,6-difluorobenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A widely used peroxide with similar oxidizing properties but without the fluorine substitutions.
2,6-Difluorobenzoyl Chloride: A precursor in the synthesis of bis(2,6-difluorobenzoyl) peroxide.
2,6-Difluorobenzoic Acid: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated peroxides. This makes it particularly useful in specific industrial and research applications where high reactivity is required.
Properties
Molecular Formula |
C14H6F4O4 |
|---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
(2,6-difluorobenzoyl) 2,6-difluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
YSQHQHRADMDAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















